molecular formula C11H14FNO B2999946 3-(2-Fluorophenyl)-N,N-dimethylpropanamide CAS No. 2217185-35-6

3-(2-Fluorophenyl)-N,N-dimethylpropanamide

Cat. No. B2999946
CAS RN: 2217185-35-6
M. Wt: 195.237
InChI Key: RZIZYCALMRJHNP-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N,N-dimethylpropanamide, also known as FDP, is a chemical compound that belongs to the class of amides. FDP has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide is not fully understood. However, it is believed to act through the modulation of GABAergic neurotransmission. This compound has been shown to enhance the activity of GABA-A receptors, which are responsible for the inhibition of neuronal activity. This leads to the reduction of pain, anxiety, and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the initiation and maintenance of inflammation. This compound has also been shown to reduce the activity of cyclooxygenase-2, an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

3-(2-Fluorophenyl)-N,N-dimethylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound also has a low toxicity profile, making it a safe compound to work with. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for the study of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of this compound in the treatment of other neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, the role of this compound in modulating the immune system and its potential use in the treatment of autoimmune diseases is an area of interest. Further studies are needed to fully understand the potential therapeutic applications of this compound.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it an attractive target for drug development. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

3-(2-Fluorophenyl)-N,N-dimethylpropanamide can be synthesized by the reaction of 2-fluoroacetophenone with N,N-dimethylpropanamide in the presence of a catalyst such as potassium carbonate. The reaction proceeds through the formation of an iminium intermediate, which is reduced to the final product using sodium borohydride.

Scientific Research Applications

3-(2-Fluorophenyl)-N,N-dimethylpropanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

3-(2-fluorophenyl)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-13(2)11(14)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIZYCALMRJHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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